molecular formula C12H15NO2 B15257268 N-[(3-Formylphenyl)methyl]butanamide

N-[(3-Formylphenyl)methyl]butanamide

Cat. No.: B15257268
M. Wt: 205.25 g/mol
InChI Key: AMYFAYONLXHVMJ-UHFFFAOYSA-N
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Description

N-[(3-Formylphenyl)methyl]butanamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. This molecule features a butanamide chain linked to a 3-formylbenzyl group, a structure that combines an amide functionality with a reactive aldehyde moiety. The aldehyde group is a versatile handle for further chemical transformations, including condensation reactions to form Schiff bases, which are valuable intermediates in synthesizing more complex molecules . Compounds with similar formylphenyl groups have been utilized as key precursors in the development of ligands for metal complexes and other pharmacologically active structures . The specific properties and applications of this compound are a subject of ongoing scientific investigation. Researchers value this compound for its potential in constructing molecular libraries and exploring structure-activity relationships. It is strictly for use in laboratory research and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[(3-formylphenyl)methyl]butanamide

InChI

InChI=1S/C12H15NO2/c1-2-4-12(15)13-8-10-5-3-6-11(7-10)9-14/h3,5-7,9H,2,4,8H2,1H3,(H,13,15)

InChI Key

AMYFAYONLXHVMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=CC(=CC=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Formylphenyl)methyl]butanamide typically involves the reaction of 3-formylbenzylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to ensure consistent production quality and quantity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Formylphenyl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

    Oxidation: 3-(Carboxyphenyl)methylbutanamide

    Reduction: 3-(Hydroxymethylphenyl)methylbutanamide

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

N-[(3-Formylphenyl)methyl]butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-[(3-Formylphenyl)methyl]butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substituents

4-(3-Formylphenyl)-N-(quinolin-8-yl)butanamide (3t)
  • Structure: Features a quinolin-8-yl group instead of a benzyl substituent.
  • Synthesis : Prepared via palladium-catalyzed coupling of 3-formylphenylboronic acid under anhydrous conditions, yielding 75% purity .
  • Key Differences: The quinoline group enhances π-π stacking interactions and alters electronic properties compared to the simpler benzyl group in the target compound. This makes 3t more suited for applications requiring extended conjugation or coordination with transition metals.
N-(3-Methylphenyl)-2-phenylbutanamide
  • Structure : Contains a 3-methylphenyl and a 2-phenyl substituent on the butanamide chain.
  • Molecular Formula: C₁₇H₁₉NO (253.34 g/mol) vs. C₁₂H₁₃NO₂ (207.25 g/mol for N-[(3-Formylphenyl)methyl]butanamide).
  • Physicochemical Properties : The absence of a formyl group reduces polarity, leading to lower solubility in polar solvents compared to the target compound .
3-Methyl-N-(2-phenylethyl)butanamide
  • Structure : Substituted with a phenethyl group and a methyl branch on the butanamide chain.
  • Molecular Weight: 205.30 g/mol (C₁₃H₁₉NO), lighter than the target compound due to the lack of a formyl group.

Pharmacologically Active Analogues

N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (Ortho-fluorobutyryl fentanyl)
  • Structure : Incorporates a piperidine ring and fluorophenyl group, typical of opioid receptor agonists.
  • Key Differences : The piperidine and fluorophenyl moieties confer potent μ-opioid receptor affinity, unlike the target compound, which lacks such pharmacophoric elements .
C4-CER Analogs (e.g., C4-GlcCER)
  • Structure: Sphingosine-based ceramides with a butanoyl chain.
  • Biological Role : Involved in apoptosis and cell signaling, whereas this compound is more likely a synthetic intermediate .

Substituent-Driven Functional Comparisons

Compound Key Substituent Polarity Applications Reference
This compound 3-Formylbenzyl High Metal coordination, Schiff base synthesis
3t Quinolin-8-yl Moderate Catalysis, luminescent materials
N-(3-Methylphenyl)-2-phenylbutanamide 3-Methylphenyl, 2-phenyl Low Polymer additives
Ortho-fluorobutyryl fentanyl Fluorophenyl, piperidine Low Opioid receptor modulation

Research Findings and Data

Spectroscopic Data Highlights

  • This compound : Expected ¹H NMR signals include δ ~10.0 ppm (formyl proton) and δ ~7.4–8.1 ppm (aromatic protons).
  • 3t: Displays similar formyl proton resonance but additional signals from the quinoline ring (δ ~8.8–9.0 ppm) .

Biological Activity

N-[(3-Formylphenyl)methyl]butanamide, a compound characterized by its unique structural properties, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an organic compound with the following properties:

PropertyDetails
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
IUPAC NameThis compound
SMILESCCCCC(=O)NCC1=CC=C(C=C1)C=O

The compound features a formyl group attached to a phenyl ring and linked to a butanamide chain. Its synthesis typically involves the reaction of 3-formylbenzylamine with butanoyl chloride, utilizing triethylamine to neutralize byproducts during the reaction process .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Hydrogen Bonding : The amide group can form hydrogen bonds with active sites on target proteins.
  • π-π Interactions : The aromatic ring can engage in π-π stacking interactions, influencing protein conformation and activity.

These interactions may modulate cell signaling pathways, leading to various biological effects such as antiproliferative actions in cancer cells .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been observed to possess cytotoxic effects against various human tumor cell lines .

Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that are crucial for cancer progression. This inhibition could lead to decreased proliferation and increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
N-(4-formylphenyl)methylbutanamideC₁₂H₁₅NO₂Contains a para-formyl group, differing biological activity
N-(phenyl)-3-methylbutanamideC₁₂H₁₅NLacks amino substitution on the aromatic ring
N-(2-aminophenyl)-3-methylbutanamideC₁₂H₁₅N₃OFeatures an ortho-amino group affecting sterics

The structural differences significantly affect their biological activities and therapeutic potentials .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating effective inhibition of cell growth .
  • Enzyme Interaction Studies : In vitro assays revealed that this compound could inhibit specific kinases associated with tumor growth, suggesting its role in targeted cancer therapy .
  • Comparative Cytotoxicity Analysis : Research comparing various derivatives showed that while some related compounds exhibited similar antiproliferative effects, this compound displayed superior activity against certain cancer types, highlighting its potential as a lead compound for drug development .

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